molecular formula C19H21N7O B12166838 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12166838
M. Wt: 363.4 g/mol
InChI Key: HRAFZRAXOCIKJU-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazolo[1,5-a]pyridine intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazolo[1,5-a]pyridine ring can be formed through the cyclization of appropriate precursors under acidic conditions . The final step involves the coupling of these intermediates with the carboxamide group under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to the combination of the benzimidazole and tetrazolo[1,5-a]pyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C19H21N7O/c1-13(2)12-25-16-6-4-3-5-15(16)21-17(25)7-9-20-19(27)14-8-10-26-18(11-14)22-23-24-26/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,27)

InChI Key

HRAFZRAXOCIKJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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